

# Application Note: Comprehensive Analytical Characterization of (1H-indazol-5-yl)methanamine

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## Compound of Interest

Compound Name: (1*H*-indazol-5-yl)methanamine

Cat. No.: B1315359

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## Introduction

**(1H-indazol-5-yl)methanamine** is a key heterocyclic building block in medicinal chemistry and drug discovery. Its indazole core is a prevalent scaffold in numerous pharmacologically active compounds. Accurate and comprehensive characterization of this intermediate is critical to ensure the identity, purity, and quality of synthesized libraries and final drug candidates. This document provides detailed protocols for the analytical characterization of **(1H-indazol-5-yl)methanamine** using a suite of standard techniques including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.

## High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is employed to determine the purity of **(1H-indazol-5-yl)methanamine** and to quantify any related impurities. A reverse-phase method is typically suitable for this polar compound.

## Experimental Protocol: RP-HPLC

- System Preparation: The HPLC system, equipped with a C18 column and a PDA or UV detector, should be thoroughly purged with the initial mobile phase composition.

- Sample Preparation: Accurately weigh approximately 1 mg of **(1H-indazol-5-yl)methanamine** and dissolve it in 1 mL of a diluent (e.g., 50:50 acetonitrile:water) to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.
- Chromatographic Analysis: Inject the prepared sample onto the column and run the gradient method as described in Table 1. Monitor the chromatogram at the wavelength of maximum absorbance for the analyte (typically determined via a PDA scan).
- Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method, assuming all components have a similar response factor.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

## Data Presentation: HPLC Method Parameters

Parameter	Recommended Conditions
Column	C18, 250 x 4.6 mm, 5 µm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	5% B to 95% B over 15 minutes, hold for 2 min, return to 5% B over 1 min, equilibrate for 2 min
Flow Rate	1.0 mL/min[1][2]
Column Temperature	30°C
Detector Wavelength	254 nm or determined by PDA scan
Injection Volume	10 µL
Diluent	Acetonitrile/Water (50:50, v/v)

## Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is used to confirm the molecular weight of the target compound.

Electrospray ionization (ESI) is a suitable technique for this molecule.

## Experimental Protocol: LC-MS

- Instrumentation: Utilize a mass spectrometer with an ESI source, often coupled with an HPLC system (LC-MS) for sample introduction.
- Sample Infusion: The sample, prepared as for HPLC analysis, can be directly infused or injected via the LC system.
- Ionization: Operate the ESI source in positive ion mode, as the primary amine is readily protonated.
- Mass Analysis: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).
- Data Interpretation: Identify the protonated molecular ion  $[M+H]^+$ . The theoretical exact mass of  $C_8H_9N_3$  is 147.080. The expected  $[M+H]^+$  ion would be observed at m/z 148.087.

## Data Presentation: Expected Mass Spectrometry Data

Parameter	Expected Value
Molecular Formula	$C_8H_9N_3$
Exact Mass	147.07999
Ionization Mode	ESI, Positive
Primary Ion Adduct	$[M+H]^+$
Expected m/z	148.087
Common Fragment Ion	$[M+H-NH_3]^+$ (m/z 131.061)

## Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for unambiguous structural confirmation, providing detailed information about the carbon-hydrogen framework.

## Experimental Protocol: $^1H$ and $^{13}C$ NMR

- Sample Preparation: Dissolve 5-10 mg of **(1H-indazol-5-yl)methanamine** in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in an NMR tube.
- <sup>1</sup>H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Standard acquisition parameters are typically sufficient.
- <sup>13</sup>C NMR Acquisition: Acquire the carbon NMR spectrum, often using a proton-decoupled pulse sequence (e.g., PENDANT or APT) to obtain information on carbon types (CH<sub>3</sub>, CH<sub>2</sub>, CH, C).
- Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
- Spectral Interpretation: Assign the observed chemical shifts, multiplicities (for <sup>1</sup>H), and integrations (for <sup>1</sup>H) to the specific nuclei in the molecule.

## Data Presentation: Predicted NMR Data (in DMSO-d<sub>6</sub>)

Table 4: Predicted <sup>1</sup>H NMR Chemical Shifts

Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Integration
Indazole NH	~13.0	Broad Singlet	1H
H3 (Indazole)	~8.0	Singlet	1H
H7 (Indazole)	~7.8	Singlet	1H
H4 (Indazole)	~7.5	Doublet	1H
H6 (Indazole)	~7.2	Doublet	1H
CH <sub>2</sub> (Methylene)	~3.9	Singlet	2H
NH <sub>2</sub> (Amine)	~2.5 (variable)	Broad Singlet	2H

Table 5: Predicted <sup>13</sup>C NMR Chemical Shifts

Assignment	Predicted Chemical Shift (ppm)
C7a (Indazole)	~140
C3a (Indazole)	~138
C5 (Indazole)	~135
C3 (Indazole)	~133
C6 (Indazole)	~121
C4 (Indazole)	~120
C7 (Indazole)	~110
CH <sub>2</sub> (Methylene)	~45

Note: Predicted values are based on standard chemical shift increments and data from similar indazole structures. Actual experimental values may vary.[\[3\]](#)[\[4\]](#)

## Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

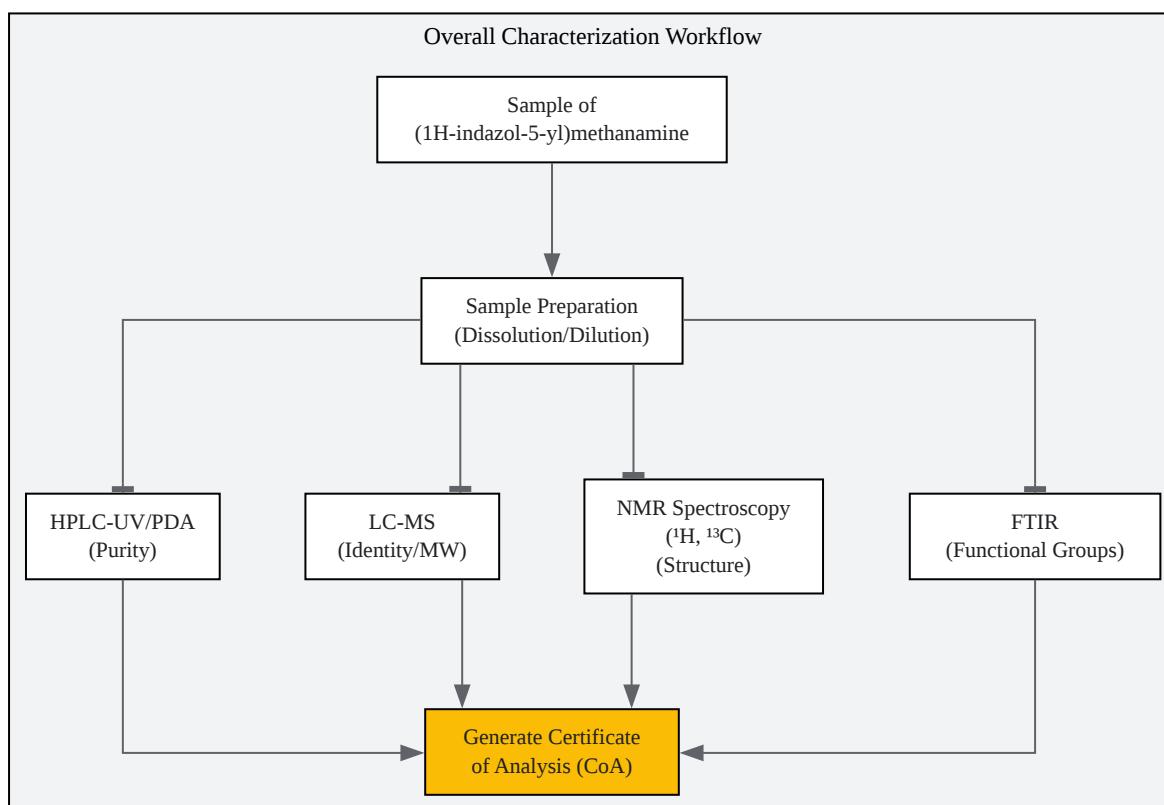
FTIR spectroscopy is a rapid method to confirm the presence of key functional groups within the molecule.

### Experimental Protocol: FTIR

- Sample Preparation: The analysis can be performed on a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
- Spectrum Acquisition: Place the sample on the ATR crystal or in the sample holder. Acquire the spectrum over the range of 4000-400 cm<sup>-1</sup>.
- Data Interpretation: Identify characteristic absorption bands corresponding to the functional groups present in **(1H-indazol-5-yl)methanamine**.
- N-H Stretch (Indazole & Amine): Broad bands in the 3400-3200 cm<sup>-1</sup> region.

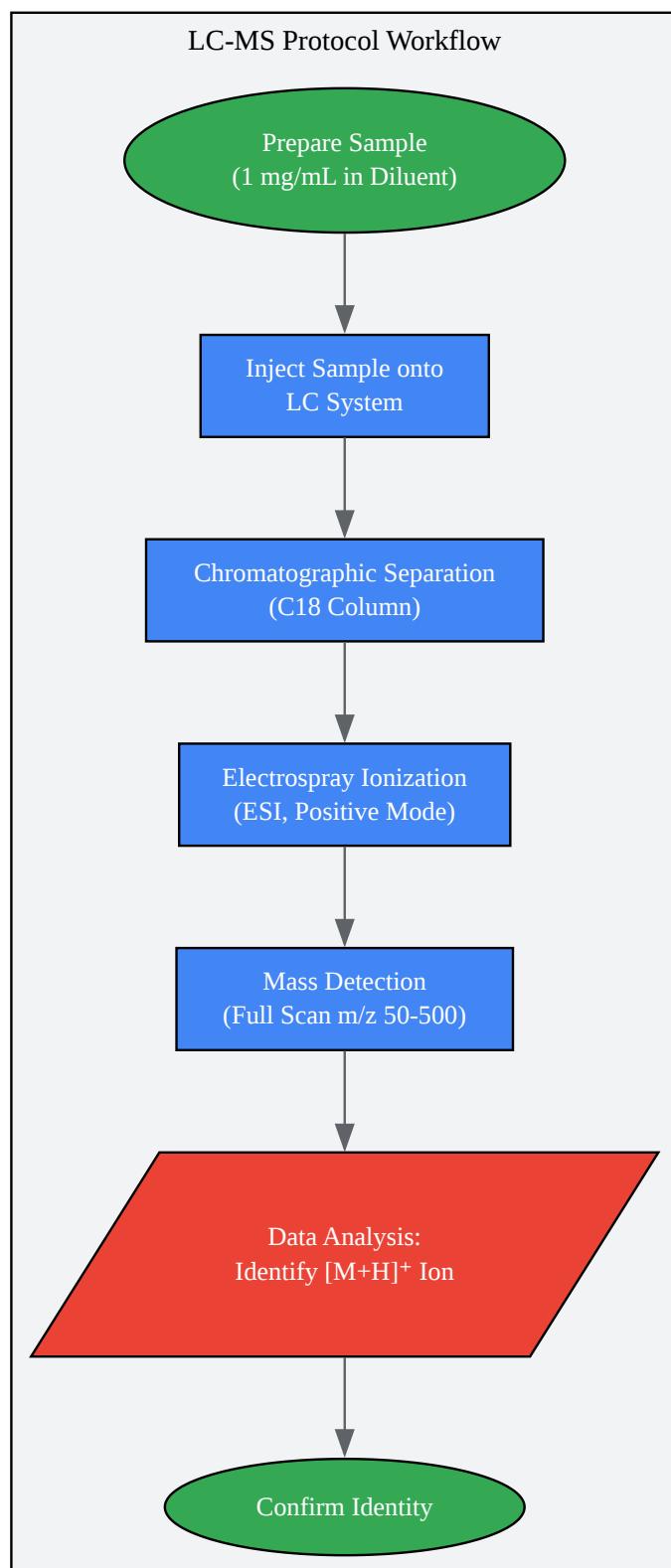
- C-H Stretch (Aromatic & Aliphatic): Bands in the 3100-2800  $\text{cm}^{-1}$  region.
- C=N and C=C Stretch (Aromatic Ring): Characteristic absorptions in the 1620-1450  $\text{cm}^{-1}$  region.<sup>[5]</sup>
- N-H Bend (Amine): Bending vibration around 1600  $\text{cm}^{-1}$ .

## Visualizations: Workflows and Logic



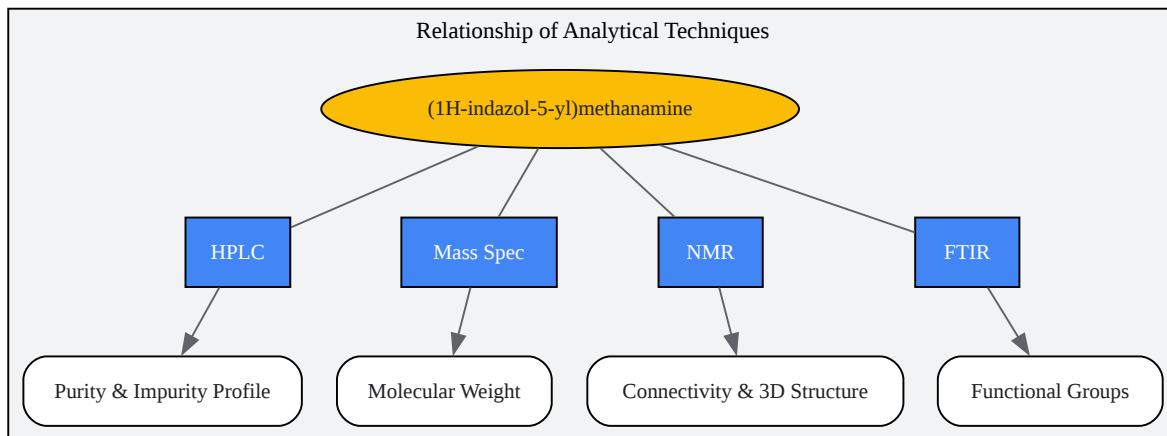
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Caption: General workflow for the analytical characterization of a synthesized compound.



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Caption: Step-by-step workflow for identity confirmation using LC-MS.



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Caption: Logical diagram showing the information provided by each analytical technique.

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